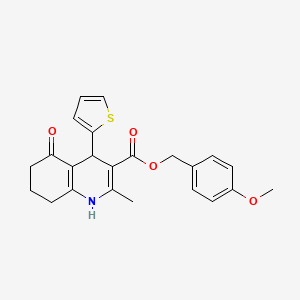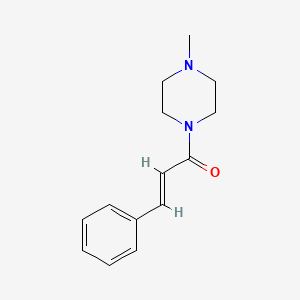![molecular formula C20H25N7O2 B10812987 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine](/img/structure/B10812987.png)
4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine is a complex chemical compound that has garnered attention for its unique structural properties and potential applications in various scientific fields. This compound features a combination of triazine and morpholine rings, coupled with a phenylprop-2-enylidene group, which makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of Triazine Core: : The triazine core can be synthesized through cyclization reactions of appropriate precursors, such as cyanuric chloride.
Morpholine Attachment: : Morpholine units are introduced via nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.
Alkylidene Amine Formation:
Industrial Production Methods
Industrial synthesis of this compound may involve optimized versions of the above laboratory methods, with attention to scaling up the reactions, improving yields, and ensuring the purity of the final product. Typical industrial methods would incorporate continuous flow techniques, efficient catalysis, and robust purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Subject to reduction reactions that can alter its double bonds or aromatic systems.
Substitution: : Involves substitution reactions where functional groups attached to the triazine or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: : Corresponding triazine oxides or aromatic oxidation products.
Reduction: : Dihydro or tetrahydro derivatives.
Substitution: : Various functionalized triazine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine finds applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules, reagents in organic synthesis, and studying reaction mechanisms.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the production of specialized materials, catalysts, and advanced polymers.
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Its structural features enable it to engage in specific binding interactions, which can influence biochemical processes and cellular functions. The precise pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Compared to other triazine derivatives, 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine stands out due to its unique combination of morpholine and phenylprop-2-enylidene groups, which confer distinct chemical properties and biological activities. Similar compounds include:
6-chloro-4-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile
4,6-dimethyl-2-phenyl-1,3,5-triazine
3,5-bis(trifluoromethyl)-1,2,4-triazine
These compounds differ in their substituent groups and consequent reactivity and application profiles.
That's the scoop on this compound! Any other compounds or topics you're curious about? Let's keep exploring!
Propiedades
Fórmula molecular |
C20H25N7O2 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H25N7O2/c1-2-5-17(6-3-1)7-4-8-21-25-18-22-19(26-9-13-28-14-10-26)24-20(23-18)27-11-15-29-16-12-27/h1-8H,9-16H2,(H,22,23,24,25)/b7-4+,21-8- |
Clave InChI |
KUYVQHDGDHQCNU-KACMKLLYSA-N |
SMILES isomérico |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C=C\C3=CC=CC=C3)N4CCOCC4 |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4P)-2-(4-chloroanilino)-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl]acetamide](/img/structure/B10812911.png)

![4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B10812916.png)
![4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B10812917.png)

![4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B10812928.png)
![1-[4-Amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]-3-(4-chlorophenyl)sulfanylpropan-2-one](/img/structure/B10812935.png)
![2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10812939.png)
![6,7-dihydroxy-4-((1-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one](/img/structure/B10812942.png)
![N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10812959.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B10812965.png)
![Methyl 2-[4-bromo-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate](/img/structure/B10812968.png)

![N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine](/img/structure/B10812995.png)
